molecular formula C18H42P2Pd B14640806 Palladium--tri(propan-2-yl)phosphane (1/2) CAS No. 52359-16-7

Palladium--tri(propan-2-yl)phosphane (1/2)

Cat. No.: B14640806
CAS No.: 52359-16-7
M. Wt: 426.9 g/mol
InChI Key: NFUIQPSPUZQLSB-UHFFFAOYSA-N
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Description

Palladium–tri(propan-2-yl)phosphane (1/2) is a coordination compound where palladium is complexed with tri(propan-2-yl)phosphane ligands. This compound is of significant interest in the field of organometallic chemistry due to its applications in catalysis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of palladium–tri(propan-2-yl)phosphane typically involves the reaction of palladium(II) chloride with tri(propan-2-yl)phosphane in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

PdCl2+2P(i-Pr)3Pd(P(i-Pr)3)2Cl2\text{PdCl}_2 + 2 \text{P(i-Pr)}_3 \rightarrow \text{Pd(P(i-Pr)}_3)_2 \text{Cl}_2 PdCl2​+2P(i-Pr)3​→Pd(P(i-Pr)3​)2​Cl2​

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: Palladium–tri(propan-2-yl)phosphane can undergo oxidation reactions, forming palladium(IV) complexes.

    Reduction: It can be reduced back to palladium(0) complexes under suitable conditions.

    Substitution: The phosphane ligands can be substituted with other ligands, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as hydrogen gas or hydrides are used.

    Substitution: Ligand exchange reactions often involve other phosphines or nitrogen-based ligands.

Major Products:

    Oxidation: Palladium(IV) complexes.

    Reduction: Palladium(0) complexes.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Palladium–tri(propan-2-yl)phosphane is widely used in:

    Chemistry: As a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.

    Biology: In the development of bioorthogonal chemistry for labeling and imaging of biomolecules.

    Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: In the production of fine chemicals and materials science for the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a catalyst. The palladium center facilitates the formation and breaking of chemical bonds, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. The tri(propan-2-yl)phosphane ligands stabilize the palladium center and influence its reactivity and selectivity.

Comparison with Similar Compounds

  • Palladium–tri(phenyl)phosphane
  • Palladium–tri(methyl)phosphane
  • Palladium–tri(tert-butyl)phosphane

Comparison: Palladium–tri(propan-2-yl)phosphane is unique due to the steric and electronic properties imparted by the tri(propan-2-yl)phosphane ligands. These properties influence the compound’s reactivity and selectivity in catalytic processes, making it particularly effective in certain cross-coupling reactions compared to its analogs.

Properties

CAS No.

52359-16-7

Molecular Formula

C18H42P2Pd

Molecular Weight

426.9 g/mol

IUPAC Name

palladium;tri(propan-2-yl)phosphane

InChI

InChI=1S/2C9H21P.Pd/c2*1-7(2)10(8(3)4)9(5)6;/h2*7-9H,1-6H3;

InChI Key

NFUIQPSPUZQLSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pd]

Origin of Product

United States

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